5,10,15,20-テトラキス(4-カルボキシメトキシフェニル)-21H,23H-ポルフィン

説明

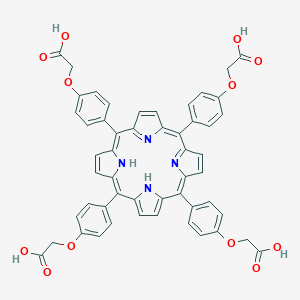

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin derivative is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

科学的研究の応用

Photodynamic Therapy (PDT)

Overview : TCPP is widely used in photodynamic therapy for cancer treatment. It generates reactive oxygen species (ROS) when activated by light, which can effectively kill tumor cells while sparing surrounding healthy tissue.

Case Studies :

- A study demonstrated that TCPP could induce apoptosis in cancer cells when combined with specific wavelengths of light, leading to significant tumor reduction in animal models .

- Another research highlighted the compound's role in enhancing the efficacy of PDT by improving the localization of the drug within tumor tissues, thus increasing the therapeutic index .

Solar Energy Conversion

Overview : The unique structure of TCPP allows for efficient light absorption, making it a promising candidate for solar energy applications, particularly in solar cells and photocatalytic systems.

Research Findings :

- Recent advancements have shown that TCPP can be incorporated into dye-sensitized solar cells (DSSCs), significantly enhancing their efficiency due to its strong light-harvesting capabilities .

- Studies have also explored its use in photocatalytic water splitting, where TCPP acts as a photosensitizer to generate hydrogen fuel from water under sunlight .

Biomarker Development

Overview : TCPP's ability to selectively bind to specific biomolecules positions it as a valuable tool in the development of sensitive diagnostic tools for disease detection.

Applications :

- Research has indicated that TCPP can be functionalized to create biosensors that detect biomarkers associated with various diseases, including cancer and infectious diseases. These sensors exhibit high sensitivity and specificity .

- One notable study developed a TCPP-based sensor capable of detecting glucose levels in diabetic patients with high accuracy, demonstrating its potential in clinical diagnostics .

Environmental Remediation

Overview : TCPP has been employed in environmental science for its photocatalytic properties, enabling the degradation of pollutants in contaminated water and soil.

Case Studies :

- A significant study illustrated TCPP's effectiveness in degrading organic pollutants such as dyes and heavy metals under UV light irradiation. The results showed complete degradation within hours, highlighting its potential for environmental cleanup .

- Another research focused on using TCPP-coated materials for the detection and removal of TNT (trinitrotoluene) from contaminated sites, showcasing its dual functionality as both a sensor and a remediation agent .

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Photodynamic Therapy | Treatment of cancer through ROS generation upon light activation | Induces apoptosis in cancer cells; enhances therapeutic index |

| Solar Energy Conversion | Utilization in solar cells and photocatalytic systems | Improves DSSC efficiency; effective in water splitting |

| Biomarker Development | Creation of sensitive diagnostic tools for disease detection | High sensitivity biosensors for glucose and cancer markers |

| Environmental Remediation | Degradation of pollutants through photocatalysis | Complete degradation of dyes; effective TNT detection |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific steps include:

Condensation Reaction: Pyrrole and 4-carboxymethyloxybenzaldehyde are reacted in the presence of an acid catalyst.

Oxidation: The intermediate product is oxidized using an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin ring.

Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of pyrrole and 4-carboxymethyloxybenzaldehyde are reacted in industrial reactors.

Continuous Oxidation: The intermediate is continuously oxidized in a controlled environment to ensure complete conversion.

Automated Purification: Advanced chromatographic systems are used to purify the compound efficiently.

化学反応の分析

Types of Reactions

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced to form metalloporphyrins by incorporating metal ions.

Substitution: The carboxymethyloxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: DDQ, oxygen, or other oxidizing agents.

Reduction: Metal salts such as zinc acetate or iron chloride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Metalloporphyrins: Formed by incorporating metal ions.

Substituted Porphyrins: Formed by replacing carboxymethyloxy groups with other functional groups.

作用機序

The compound exerts its effects through its ability to form stable complexes with metal ions. These metalloporphyrin complexes can mimic the activity of natural enzymes, facilitating various biochemical reactions. The molecular targets include specific enzymes and receptors, and the pathways involved often relate to oxidative stress and cellular signaling .

類似化合物との比較

Similar Compounds

- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin

- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin

- 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin

Uniqueness

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine is unique due to its carboxymethyloxy groups, which enhance its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high solubility and specific reactivity .

生物活性

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine (TCMP) is a synthetic porphyrin derivative known for its unique chemical structure and potential applications in various fields, including biomedicine and materials science. Its biological activity has garnered significant research interest due to its photodynamic properties and ability to interact with biological systems.

- Molecular Formula : C₅₂H₃₈N₄O₁₂

- Molecular Weight : 910.89 g/mol

- CAS Number : 127812-08-2

- Appearance : Deep green crystalline powder

TCMP exhibits biological activity primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This photodynamic action is crucial in therapeutic applications such as photodynamic therapy (PDT) for cancer treatment. The carboxymethyloxy groups enhance its solubility and interaction with cellular components.

Anticancer Properties

Several studies have demonstrated the efficacy of TCMP in inducing apoptosis in cancer cells. The mechanism involves the generation of singlet oxygen that damages cellular components leading to cell death.

- Case Study 1 : A study reported that TCMP effectively induced apoptosis in human breast cancer cells (MCF-7) when exposed to light at specific wavelengths. The results indicated a significant reduction in cell viability (up to 70%) compared to untreated controls .

Antimicrobial Activity

TCMP has shown promising antimicrobial properties against a range of pathogens.

- Case Study 2 : In vitro tests revealed that TCMP exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli when activated by visible light, suggesting its potential as an antimicrobial agent in clinical settings .

Photocatalytic Activity

The compound also demonstrates photocatalytic properties, making it valuable for environmental applications.

- Research Finding : TCMP was tested as a photocatalyst for the degradation of organic pollutants under visible light irradiation. The study found that TCMP significantly enhanced the degradation rates of methylene blue and other dyes in aqueous solutions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅₂H₃₈N₄O₁₂ |

| Molecular Weight | 910.89 g/mol |

| CAS Number | 127812-08-2 |

| Anticancer Efficacy (MCF-7) | 70% reduction in viability |

| Antimicrobial Activity | Effective against S. aureus & E. coli |

| Photocatalytic Degradation Rate | Significant enhancement observed |

特性

IUPAC Name |

2-[4-[10,15,20-tris[4-(carboxymethoxy)phenyl]-21,24-dihydroporphyrin-5-yl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H38N4O12/c57-45(58)25-65-33-9-1-29(2-10-33)49-37-17-19-39(53-37)50(30-3-11-34(12-4-30)66-26-46(59)60)41-21-23-43(55-41)52(32-7-15-36(16-8-32)68-28-48(63)64)44-24-22-42(56-44)51(40-20-18-38(49)54-40)31-5-13-35(14-6-31)67-27-47(61)62/h1-24,53-54H,25-28H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLQXJKMYSCSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC(=O)O)C8=CC=C(C=C8)OCC(=O)O)C9=CC=C(C=C9)OCC(=O)O)N3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H38N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648674 | |

| Record name | 2,2',2'',2'''-{Porphyrin-5,10,15,20-tetrayltetrakis[(4,1-phenylene)oxy]}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127812-08-2 | |

| Record name | 2,2',2'',2'''-{Porphyrin-5,10,15,20-tetrayltetrakis[(4,1-phenylene)oxy]}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。